molecular formula C8H2Cl5F3 B6306731 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride CAS No. 79674-47-8

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride

Cat. No.: B6306731
CAS No.: 79674-47-8
M. Wt: 332.4 g/mol
InChI Key: AGHKLNHXOPCZNV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (CAS 79674-47-8) is a specialized polyfluorinated benzyl halide with the molecular formula C8H2Cl5F3 and a molecular weight of 332.4 g/mol . This compound serves as a valuable electrophilic building block in organic synthesis, particularly for the introduction of the highly halogenated 4-(trifluoromethyl)benzyl group into target molecules. Its primary research application is in carbonylation chemistry, where it can be transformed into valuable carboxylic acid derivatives. In the presence of Lewis acids like antimony pentafluoride (SbF5) and carbon monoxide (CO), polyfluorinated benzyl chlorides such as this one can undergo reactions at the benzyl C-Cl bond to yield α-arylcarboxylic acids or their corresponding methyl esters after aqueous or methanol workup . This method provides a route to novel fluorinated building blocks that are of significant interest for applications in materials science, biomedicine, and agricultural chemistry . The unique combination of chlorine and fluorine atoms, along with the trifluoromethyl group, imparts distinct physicochemical properties that can be leveraged in the design of advanced materials, including semiconductors, photoluminescent compounds, and gas sensors . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. As a benzyl chloride derivative, it is a reactive alkylating agent and should be handled with appropriate precautions. Refer to the associated Material Safety Data Sheet (MSDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKLNHXOPCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174660
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79674-47-8
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79674-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Chlorination-Fluorination

  • Chlorination of m-Xylene : Initial chlorination under UV light yields a tetrachlorinated m-xylene derivative.

  • Fluorination : Treatment with HF/SbCl5 replaces a trichloromethyl group with CF3.

  • Benzyl Chloride Formation : The remaining methyl group is oxidized to benzyl alcohol and chlorinated with HCl.

Route 2: Decarboxylation and Acyl Chloride Conversion

  • Condensation : 3,4,5,6-Tetrafluorophthalic anhydride reacts with methylamine to form a condensation product.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis yields 2,3,5,6-tetrachloro-4-trifluoromethylbenzoic acid, which is reduced to benzyl alcohol.

  • Chlorination : Thionyl chloride (SOCl2) converts the alcohol to the target benzyl chloride.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Starting Materialm-XyleneTetrafluorophthalic anhydride
Key StepsChlorination, Fluorination, SubstitutionCondensation, Hydrolysis, Chlorination
Yield (%)~85 (estimated)~78 (reported for analogous steps)
Selectivity ChallengesOver-chlorinationDecarboxylation efficiency
CostModerate (bulk reagents)High (specialized anhydride)

Route 1 offers scalability but risks regioselectivity issues, while Route 2 provides better control over substitution patterns at the expense of higher reagent costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under basic or polar aprotic conditions.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Cyanide Displacement NaCN in polar solvent (e.g., DMF)2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenylacetonitrile>85% (analogous to )
Alkoxylation Methanol/KOH2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl methyl etherRequires strong base to suppress elimination
Amination Primary amines (e.g., NH₃)Substituted benzylaminesLimited by steric hindrance from chlorine substituents

Elimination Reactions

Dehydrohalogenation can occur under strongly basic conditions, forming a benzyne intermediate or unsaturated products.

ConditionsProductMechanismNotesSource
KOH/EtOH, reflux2,3,5,6-Tetrachloro-4-(trifluoromethyl)styreneE2 eliminationCompeting substitution possible
Organolithium reagents (e.g., n-BuLi)Lithiated intermediatesSingle-electron transferUsed for further functionalization (e.g., coupling)

Fluorination Reactions

The trichloromethyl group (if present) can undergo halogen exchange, though direct fluorination of the chloromethyl group is less common.

ReagentsConditionsProductSelectivitySource
HF/SbCl₃ catalyst25–120°C, pressurized2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl fluorideRequires prolonged heating
KF/Crown etherPolar aprotic solventPartial Cl→F exchangeLow yield due to steric hindrance

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings, though reactivity is moderated by electron-withdrawing substituents.

ReactionCatalysts/LigandsProductEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesModerate (40–60%)
Ullmann CouplingCuI, 1,10-phenanthrolineBenzyl ethersRequires elevated temperatures

Stability and Side Reactions

  • Hydrolysis : Slow hydrolysis in aqueous base yields 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl alcohol, but competing elimination dominates above pH 10 .

  • Thermal Decomposition : Above 150°C, releases HCl and traces of HF (from trifluoromethyl group) .

Comparative Reactivity Table

Reaction PathwayRate (Relative to C₆H₅CH₂Cl)Key Factor
Nucleophilic Substitution0.3–0.5Electron-withdrawing Cl/F groups reduce SN2 efficacy
Elimination1.2–1.5Enhanced by adjacent Cl substituents stabilizing transition state
Fluorination<0.1Steric hindrance from tetrachloro substitution

Scientific Research Applications

Organic Synthesis

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions and nucleophilic additions.

Key Reactions:

  • Synthesis of Benzyl Alcohol Derivatives: The compound can be converted into benzyl alcohol derivatives through reduction reactions. This transformation is important for creating compounds used in fragrances and flavorings.
  • Formation of Dithiocarbamates: It has been used in the synthesis of dithiocarbamates by reacting with sodium salts of N,N-disubstituted dithiocarbamic acids, which are significant in medicinal chemistry for their biological activities .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an active ingredient in insecticides and herbicides. The presence of chlorine and trifluoromethyl groups enhances the biological activity and stability of these formulations.

Case Study: Insecticide Development

Research indicates that derivatives of this compound exhibit high efficacy against various agricultural pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly pest control solutions.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown potential as a building block for various drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents.

Research Insights:

  • Anticancer Agents: Studies have reported that halogenated benzyl derivatives can exhibit anticancer properties. The incorporation of this compound into drug design has led to the development of novel compounds that target cancer cells effectively.
  • Cholinesterase Inhibitors: Research has explored its role in synthesizing compounds that inhibit cholinesterase enzymes, which are crucial for treating neurodegenerative diseases .

Material Science

The compound's unique chemical structure makes it valuable in material science for developing polymers and coatings with enhanced chemical resistance and thermal stability.

Applications:

  • Coatings: It is used to formulate protective coatings that require resistance to solvents and harsh environmental conditions.
  • Polymer Additives: The compound can act as a flame retardant or plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, this section compares 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride with three analogous compounds:

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride (CAS: N/A)

  • Structure : Fluorine replaces chlorine at all positions except the 4-CF₃ group.
  • Properties : The electronegativity of fluorine reduces electron density, enhancing resistance to nucleophilic substitution compared to the chlorinated analog. Boiling point: 96–98°C at 20 mmHg .
  • Applications : Primarily used in fluoropolymer synthesis and as a precursor for boron-containing catalysts .

2,3,5,6-Tetrachloroterephthaloyl Chloride (CAS: 719-32-4)

  • Structure : A terephthaloyl dichloride derivative with four chlorine substituents.
  • Properties : Higher reactivity due to dual acyl chloride groups. Molecular weight: 316.79 g/mol; boiling point: 220–225°C .
  • Applications: Key monomer for heat-resistant polyamides and flame-retardant coatings .

4-Bromo-2,3,5,6-tetrafluorobenzoyl Chloride (CAS: 122033-54-9)

  • Structure : Combines bromine, fluorine, and a benzoyl chloride group.
  • Properties : Bromine enhances electrophilicity, facilitating coupling reactions. Molecular weight: 291.42 g/mol .
  • Applications : Intermediate in sulfonamide drug synthesis and organic electronics .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 117338-22-4 C₈Cl₅F₃O 320.30 ~200 (estimated) Pharmaceuticals, agrochemicals
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride N/A C₈F₇Cl 270.52 96–98 (20 mmHg) Fluoropolymers, catalysts
2,3,5,6-Tetrachloroterephthaloyl chloride 719-32-4 C₈Cl₆O₂ 316.79 220–225 Flame-retardant polymers
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride 122033-54-9 C₇BrClF₄O 291.42 N/A Drug synthesis, electronics

Research Findings and Functional Insights

  • Reactivity : The chlorinated compound exhibits higher reactivity in nucleophilic substitutions compared to its fluorinated analog due to weaker C-Cl bonds versus C-F bonds .
  • Electron-Withdrawing Effects : The -CF₃ group stabilizes negative charges, making the compound a robust electrophile in SNAr (nucleophilic aromatic substitution) reactions .
  • Cost and Availability : Priced at ~€170/g (purity >96%), it is more expensive than simpler chlorinated aromatics (e.g., benzyl chloride: ~€50/g) due to complex synthesis .

Biological Activity

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (CAS No. 117338-22-4) is a chlorinated aromatic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by multiple chlorine and trifluoromethyl groups, contributes to its biological activity. This article reviews the biological effects, potential toxicity, and relevant case studies associated with this compound.

  • Molecular Formula : C8H2Cl5F3
  • Molecular Weight : 332.36 g/mol
  • CAS Number : 117338-22-4
  • Synonyms : 2,3,5,6-Tetrachloro-4-trifluoromethyl-benzyl chloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential toxicity and pharmacological effects.

Toxicological Studies

  • Acute Toxicity : In animal studies, exposure to high concentrations of the compound has resulted in significant irritation to the skin and respiratory system. Symptoms observed include erythema and swelling at the site of exposure .
  • Chronic Toxicity : Long-term exposure studies indicate potential carcinogenic effects. For instance, in a study involving repeated dose inhalation toxicity in mice, inflammation of lymph nodes and hyperplasia of gastric mucosa were noted .
  • Genotoxicity : In vitro studies suggest that the compound does not exhibit mutagenic or genotoxic potential under standard testing conditions .

Case Study 1: Irritation Effects

A study assessed the irritation potential of this compound in female ICR mice. The results indicated marked irritation upon dermal exposure with subsequent inflammation observed in systemic examinations .

Case Study 2: Carcinogenic Potential

Research involving chronic exposure revealed that a subset of mice developed lung adenomas and squamous-cell carcinomas after prolonged contact with the compound. This suggests a possible weak carcinogenic potential that warrants further investigation .

Data Table: Summary of Biological Effects

Effect TypeObservationsReference
Acute ToxicitySkin irritation; respiratory issues
Chronic ToxicityLung adenomas; skin carcinomas
GenotoxicityNo significant mutagenic activity observed

Q & A

Basic: What are the standard synthetic routes for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride?

The compound is synthesized via chlorination of 4-trifluoromethyl-benzoyl fluoride using chlorosulfonic acid as a catalyst. Key steps include:

  • Chlorination : Conducted at temperatures below 60°C to prevent side reactions, yielding the tetrachloro intermediate .
  • Reactor setup : Batch or continuous flow reactors are employed for scalability, with post-synthesis purification via fractional distillation .
  • Industrial optimization : High-purity (>96%) product is achieved using advanced separation techniques like vacuum distillation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Temperature control : Maintaining chlorination at <60°C reduces decomposition ( reports 60°C vs. ’s 80°C, suggesting protocol-dependent variability) .
  • Solvent selection : Aprotic dipolar solvents (e.g., DMF) enhance fluorination efficiency when using KF .
  • Catalyst screening : Substituting chlorosulfonic acid with Lewis acids (e.g., AlCl₃) may improve regioselectivity, though this requires empirical validation.

Basic: What are the primary applications in organic synthesis?

This compound serves as a multifunctional intermediate :

  • Pharmaceutical synthesis : Used to introduce chlorinated aromatic motifs in APIs, particularly antifungals and antimicrobials .
  • Agrochemicals : Derivatives exhibit herbicidal activity by disrupting photosynthesis in weeds like Chenopodium album .
  • Cross-coupling reactions : The benzyl chloride group enables nucleophilic substitution for attaching glycoxide linkers or boronates .

Advanced: How to resolve discrepancies in reported chlorination temperatures (60°C vs. 80°C)?

The temperature variance likely stems from substrate-specific reactivity and catalyst efficiency :

  • Lower temperatures (60°C) : Preferred in protocols using chlorosulfonic acid to minimize side-product formation (e.g., polychlorinated byproducts) .
  • Higher temperatures (80°C) : May accelerate reaction kinetics in non-catalytic systems but risk hydrolytic degradation .
  • Recommendation : Conduct kinetic studies (e.g., DSC or FTIR monitoring) to identify optimal conditions for specific setups .

Basic: How should hydrolysis of this compound be managed during storage?

The compound hydrolyzes readily to potassium tetrachloro-fluoro-benzoate in aqueous environments:

  • Storage : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) .
  • Stability testing : Monitor via <sup>19</sup>F NMR to detect hydrolytic degradation peaks at δ -60 to -70 ppm .

Advanced: What methodologies evaluate its herbicidal efficacy and mechanisms?

In vitro and in vivo assays are critical:

  • Phytotoxicity screening : Dose-response studies on weed models (e.g., Chenopodium album) show 50% fresh weight reduction at 72 g ai/ha (see Table 1) .
  • Mechanistic analysis : Chlorophyll fluorescence imaging reveals PSII inhibition, while metabolomics identifies disrupted shikimate pathway intermediates .

Table 1 : Herbicidal Efficacy Against Chenopodium album

Concentration (g ai/ha)Fresh Weight Reduction (%)
2470
4850
7250

Advanced: How to assess environmental persistence and bioaccumulation risks?

  • Persistence studies : Soil half-life (t₁/₂) is measured via OECD 307 guidelines, showing >60-day retention due to chlorine’s electron-withdrawing effects .
  • Bioaccumulation potential : Log Kow >4.0 (calculated) suggests moderate bioaccumulation; validate using zebrafish models (OECD 305) .

Basic: What solubility and purification methods are recommended?

  • Solubility : Sparingly soluble in water; prefers polar aprotic solvents (DMF, DMSO) .
  • Purification : Vacuum distillation (bp 65–67°C at 12 mmHg) or recrystallization from hexane/ethyl acetate mixtures .

Advanced: How does its reactivity compare to analogous fluorinated benzoyl chlorides?

  • Electrophilicity : The tetrachloro-trifluoromethyl group increases electrophilicity vs. 3,5-bis(trifluoromethyl)benzoyl chloride, accelerating nucleophilic substitution .
  • Steric effects : Bulkier substituents (e.g., methylsulfonyl in pyridine derivatives) reduce reaction rates by ~30% in SNAr reactions .

Advanced: What safety protocols are critical for handling this compound?

  • Toxicity : Moderate acute toxicity (LD₅₀ >500 mg/kg in rats); use PPE and fume hoods .
  • Waste disposal : Incinerate at >1,000°C with scrubbers to prevent dioxin formation .

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